molecular formula C8H6F6N2OS B14068812 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14068812
M. Wt: 292.20 g/mol
InChI Key: LYHADXVSSWACTN-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is a compound that features both trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways. The trifluoromethoxy and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups on the same phenyl ring. This dual functionality imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C8H6F6N2OS

Molecular Weight

292.20 g/mol

IUPAC Name

[2-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2OS/c9-7(10,11)17-6-4(16-15)2-1-3-5(6)18-8(12,13)14/h1-3,16H,15H2

InChI Key

LYHADXVSSWACTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)OC(F)(F)F)NN

Origin of Product

United States

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